1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine

Lipophilicity CNS penetration SAR analysis

1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine (C₁₆H₂₆N₂, MW 246.39 g/mol) is a disubstituted piperazine featuring a secondary butyl (sec-butyl) group at N-1 and a 3-methylbenzyl moiety at N-4. The sec-butyl branch introduces steric bulk and modulates basicity relative to linear alkyl analogs, while the meta-methyl substitution on the benzyl ring directs π-stacking and halogen-bonding interactions differently than para- or ortho-isomers.

Molecular Formula C16H26N2
Molecular Weight 246.39 g/mol
Cat. No. B10890446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine
Molecular FormulaC16H26N2
Molecular Weight246.39 g/mol
Structural Identifiers
SMILESCCC(C)N1CCN(CC1)CC2=CC=CC(=C2)C
InChIInChI=1S/C16H26N2/c1-4-15(3)18-10-8-17(9-11-18)13-16-7-5-6-14(2)12-16/h5-7,12,15H,4,8-11,13H2,1-3H3
InChIKeyGMPMIXCTLDGIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine: A Structurally Distinct Piperazine for CNS & GPCR Research


1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine (C₁₆H₂₆N₂, MW 246.39 g/mol) is a disubstituted piperazine featuring a secondary butyl (sec-butyl) group at N-1 and a 3-methylbenzyl moiety at N-4 . The sec-butyl branch introduces steric bulk and modulates basicity relative to linear alkyl analogs, while the meta-methyl substitution on the benzyl ring directs π-stacking and halogen-bonding interactions differently than para- or ortho-isomers. These subtle structural variations can produce significant shifts in receptor subtype selectivity, metabolic stability, and off-target profiles that are not achievable with simpler N-benzylpiperazine scaffolds [1].

Why 1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine Cannot Be Replaced by Generic N-Benzylpiperazines


N-Benzylpiperazines are a privileged scaffold in GPCR and sigma receptor ligand design, but simple substitution of the alkyl or aryl group can invert selectivity, drastically alter CNS penetration, or introduce metabolite liabilities [1]. The sec-butyl group on the target compound provides a defined chiral center (the butan-2-yl carbon is a stereocenter) absent in n-butyl analogs . The 3-methyl substitution pattern on the benzyl ring creates a specific electrostatic and steric surface that differs from 4-methyl (electron-donating resonance) and 2-methyl (ortho steric clash) regioisomers. These structural nuances mean that replacing this compound with a generic 1-benzyl-4-alkylpiperazine or even a close regioisomer will likely alter binding kinetics, functional activity, or metabolic stability in ways that compromise experimental reproducibility and translational relevance.

Quantitative Differentiation of 1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine Against Closest Analogs


Lipophilicity (cLogP) Advantage of sec-Butyl over n-Butyl Substitution

The sec-butyl substituent reduces calculated logP by approximately 0.3–0.5 log units compared to the linear n-butyl chain, while simultaneously increasing the topological polar surface area (TPSA) due to the branch point. This shifts the compound closer to the optimal CNS drug-like space for passive blood-brain barrier permeation [1]. In contrast, the n-butyl analog 1-butyl-4-(3-methylbenzyl)piperazine has a higher cLogP (~4.8 vs estimated ~4.4 for the sec-butyl) and may exhibit higher plasma protein binding and reduced free fraction in CNS target engagement assays [2].

Lipophilicity CNS penetration SAR analysis

Regioisomeric Methyl Group Effect: 3-Methyl vs 2-Methyl vs 4-Methyl Benzyl Binding Affinity

In the benzylpiperazine class, the position of the methyl substituent on the benzyl ring dramatically influences sigma-1 receptor binding affinity. Published SAR for structurally related N-benzylpiperazines indicates that 3-substitution generally yields 2- to 10-fold higher sigma-1 affinity than 2-substitution, and comparable or slightly lower affinity than 4-substitution, depending on the N-alkyl partner [1]. While direct Ki data for 1-(butan-2-yl)-4-(3-methylbenzyl)piperazine has not been deposited in public databases, the 3-methyl regioisomer is predicted to provide an intermediate binding profile that balances potency and subtype selectivity relative to the 2-methyl (lower affinity due to steric clash) and 4-methyl (potentially higher affinity but altered functional bias) analogs [2].

Sigma receptor Regioisomer SAR Binding affinity

Stereochemical Differentiation: Enantiomeric Purity and Chiral Resolution Potential

The butan-2-yl (sec-butyl) group introduces a chiral center at the alpha carbon, generating a racemic mixture (R/S enantiomers). In piperazine sigma receptor ligands, enantiomers can exhibit >30-fold differences in binding affinity [1]. Commercial sourcing of this compound as a racemate versus an enantiopure form directly impacts assay reproducibility. Vendor technical datasheets indicate that 1-(butan-2-yl)-4-(3-methylbenzyl)piperazine is typically supplied as a racemate (purity ≥95% by HPLC), whereas the simpler achiral analog 1-isobutyl-4-(3-methylbenzyl)piperazine lacks this stereochemical dimension entirely . The presence of the chiral center provides an opportunity for enantioselective SAR exploration that non-chiral analogs cannot offer.

Chiral separation Enantioselectivity Quality control

Predicted Metabolic Stability Advantage of sec-Butyl Branching vs n-Alkyl Chains

Branching at the alpha-carbon of the N-alkyl substituent (sec-butyl vs n-butyl) is known to reduce N-dealkylation rates by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are major metabolic pathways for piperazine-containing compounds [1]. In silico metabolite prediction suggests that the sec-butyl analog has 2–3 fewer sites for omega-hydroxylation compared to the n-butyl chain, potentially extending the compound's metabolic half-life in hepatocyte incubations [2]. This is a class-level observation in piperazine ADME SAR; no direct microsomal stability data for this specific compound has been published.

Metabolic stability CYP450 In vitro ADME

Optimal Research & Procurement Scenarios for 1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine


Sigma-1 Receptor SAR Probe with Defined Lipophilicity Window

This compound serves as a tool for exploring the sigma-1 receptor pharmacophore when an intermediate lipophilicity (cLogP ~4.4) and meta-substituted benzyl group are required. It bridges the gap between high-affinity but highly lipophilic 4-substituted analogs and lower-affinity unsubstituted benzylpiperazines [1]. Researchers developing sigma-1 PET tracers or pain therapeutics can use this compound to calibrate the contribution of the 3-methyl group and sec-butyl branching to target engagement versus off-target binding.

Chiral Probe for Enantioselective CNS Target Engagement

The racemic nature of the sec-butyl group enables enantiomeric resolution and differential pharmacological testing. Medicinal chemistry teams evaluating the impact of stereochemistry on CNS receptor binding can separate the enantiomers by chiral HPLC and compare their activity profiles. This is not possible with achiral analogs such as 1-isobutyl-4-(3-methylbenzyl)piperazine [2].

Metabolic Stability Benchmarking in Piperazine Lead Optimization

As a branched-alkyl piperazine, this compound can serve as a comparator in metabolic stability panels alongside linear N-alkyl and N-aryl piperazines. Its predicted resistance to N-dealkylation makes it a useful benchmark when assessing the impact of alpha-branching on intrinsic clearance in hepatocyte or microsomal assays [3].

GPCR Panel Screening for Off-Target Liability Assessment

Benzylpiperazines are known to interact with multiple GPCR targets (sigma, dopamine, serotonin, adrenergic receptors). This compound's distinct substitution pattern makes it suitable for inclusion in broad-panel GPCR counter-screening to establish selectivity fingerprints for lead series where 1,4-disubstituted piperazines are the core scaffold [1].

Quote Request

Request a Quote for 1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.